
4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl)aniline” has a molecular weight of 273.31 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H16FN5/c15-11-9-17-14(18-10-11)20-7-5-19(6-8-20)13-3-1-12(16)2-4-13/h1-4,9-10H,5-8,16H2 . This code represents the structure of the molecule. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Properties
- A series of new 4-piperazinopyrimidines bearing a methylthio substituent in the 5 position of the pyrimidine ring have been synthesized, displaying a range of pharmacological properties. These compounds were obtained through the nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines, highlighting their versatility in organic synthesis (Mattioda et al., 1975).
- New fluoro intermediates for herbicidal sulfonylureas have been prepared, illustrating the role of fluorinated pyrimidines in the development of agricultural chemicals (Hamprecht et al., 1999).
- Fluoropyrimidines were synthesized and investigated for their reaction speeds with piperidinolysis, indicating the influence of fluorine atoms on the reactivity of pyrimidine derivatives (Brown & Waring, 1974).
Pharmacological and Biological Applications
- Piperazin-1-yl substituted unfused heterobiaryls were synthesized as ligands for the 5-HT7 receptors, providing insights into structural features affecting binding affinity. This study underscores the potential of fluoropyrimidine derivatives in the development of novel therapeutic agents (Strekowski et al., 2016).
- Novel isomeric structures of pyrimido[2,1-c][1,2,4]triazines were synthesized, demonstrating applications in creating biocidal agents. These compounds underline the utility of fluoropyrimidine derivatives in developing substances with antimicrobial properties (El‐mahdy & Abdel-Rahman, 2011).
Material Science and Corrosion Inhibition
- Quantum chemical and molecular dynamic simulation studies were performed to predict the inhibition efficiencies of certain piperidine derivatives on iron corrosion. These studies offer a glimpse into the potential of fluoropyrimidine derivatives in corrosion inhibition applications, highlighting their importance in material science and engineering (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N6/c1-9-21-11(14(16,17)18)6-12(22-9)23-2-4-24(5-3-23)13-19-7-10(15)8-20-13/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTLDLRYUTUQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

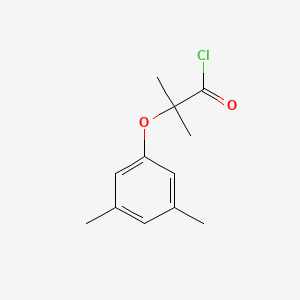
![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)

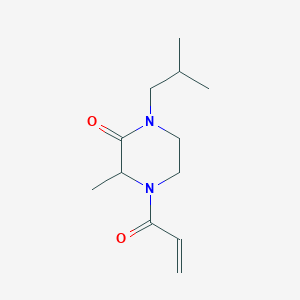
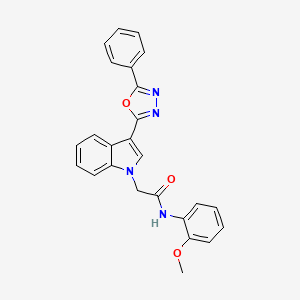
![N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2469872.png)
![2-(4-Ethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2469874.png)
![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469875.png)
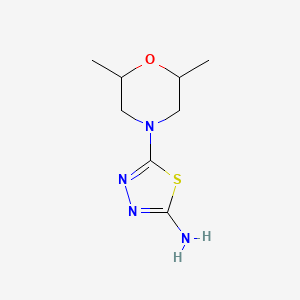
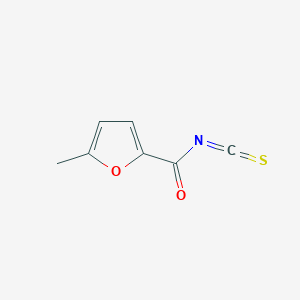
![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2469880.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2,3-dihydro-1H-inden-1-yl)piperidine-4-carboxamide](/img/structure/B2469881.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)